molecular formula C14H14ClNO3S B2880302 4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone CAS No. 339111-98-7

4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone

Cat. No.: B2880302
CAS No.: 339111-98-7
M. Wt: 311.78
InChI Key: ZZQGBMFNNOXXGJ-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone is a chemical compound with a complex structure that includes a chlorophenyl group, a methoxy group, and a dimethylpyridinyl sulfone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenyl sulfone with 2-methoxy-4,6-dimethyl-3-pyridine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfides or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary and requires detailed study to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone include other sulfone derivatives with different substituents on the phenyl or pyridine rings. Examples include:

  • 4-Chlorophenyl 2-methoxy-3-pyridinyl sulfone
  • 4-Chlorophenyl 4,6-dimethyl-3-pyridinyl sulfone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can make it valuable for specific applications in research and industry.

Biological Activity

4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C15H16ClNO3S
  • Molecular Weight : 325.81 g/mol
  • CAS Number : 1488388

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The sulfone group enhances its polar character, potentially increasing solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Activity : Compounds related to pyridine derivatives have shown promising anticancer properties. For instance, certain pyridine derivatives inhibit cell proliferation in various cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-231 cells. The mechanism often involves inducing apoptosis through caspase activation .
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. For example, derivatives have been reported to inhibit the growth of pathogenic bacteria and fungi, suggesting that this compound may possess similar properties .
  • Cardioprotective Effects : Some studies suggest that related compounds can protect against cardiac remodeling by inhibiting specific enzymes involved in oxidative stress pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of pyridine derivatives:

  • Study on Anticancer Properties : A study published in MDPI reported that a related pyridine compound exhibited IC50 values ranging from 0.87 to 12.91 μM against MCF-7 cells, outperforming standard chemotherapeutics like 5-Fluorouracil . This suggests that the compound may be a candidate for further development in cancer therapy.
  • Antimicrobial Efficacy : In vitro assays demonstrated that certain pyridine derivatives showed significant inhibition against strains of Candida albicans and Staphylococcus aureus, indicating potential as novel antifungal and antibacterial agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (μM)Reference
This compoundAnticancerMCF-70.87 - 12.91
Pyridine Derivative AAntibacterialStaphylococcus aureus<10
Pyridine Derivative BAntifungalCandida albicans<15
Pyridine Derivative CCardioprotectiveCardiac cellsN/A

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-2-methoxy-4,6-dimethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-9-8-10(2)16-14(19-3)13(9)20(17,18)12-6-4-11(15)5-7-12/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQGBMFNNOXXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326381
Record name 3-(4-chlorophenyl)sulfonyl-2-methoxy-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666132
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339111-98-7
Record name 3-(4-chlorophenyl)sulfonyl-2-methoxy-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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